N-Acetyl-L-Cystein-d3

Übersicht

Beschreibung

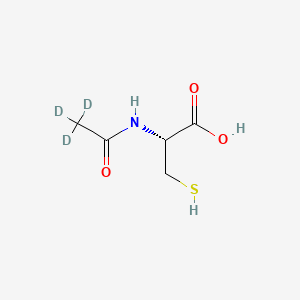

N-Acetyl-L-cysteine-d3 (also known as N-Acetyl-d3-L-cysteine, Acetylcysteine-d3, L-Cysteine, N- (acetyl-d3)- (9CI)) is a deuterium-labeled variant of Acetylcysteine . Acetylcysteine is a mucolytic agent that reduces the thickness of mucus and is also a ROS inhibitor . It has been used in the liquefaction and decontamination of sputum during the preparation for recovery of mycobacterium . It also shows antiviral activity against influenza A viruses .

Molecular Structure Analysis

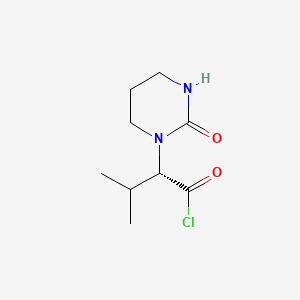

N-Acetyl-L-cysteine-d3 has a molecular formula of C5H9NO3S and a molecular weight of 166.22 g/mol . Its IUPAC name is (2 R )-3-sulfanyl-2- [ (2,2,2-trideuterioacetyl)amino]propanoic acid . The structure of N-Acetyl-L-cysteine-d3 includes a sulfhydryl functional group (–SH) and an acetyl group (–COCH3) linked to the amino group (NH2), which are responsible for its metabolic activities .

Physical and Chemical Properties Analysis

N-Acetyl-L-cysteine-d3 has a molecular weight of 166.22 g/mol, a XLogP3 of 0.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 166.04914456 g/mol, a monoisotopic mass of 166.04914456 g/mol, a topological polar surface area of 67.4 Ų, a heavy atom count of 10, and an isotope atom count of 3 .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-Cystein-d3: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen:

Psychische Gesundheit und neurodegenerative Erkrankungen

N-Acetyl-L-Cystein (NAC) hat sich als vielversprechend bei psychischen Erkrankungen und neurodegenerativen Erkrankungen erwiesen. Forschungsergebnisse deuten darauf hin, dass eine NAC-Supplementierung positive Auswirkungen auf Stimmungsstörungen wie Depression, bipolare Störung und Zwangsstörungen (OCD) haben kann .

Antioxidative Wirkungen in nutrazeutischen Ansätzen

Die synergistische Wirkung von N-Acetylcystein mit anderen Verbindungen wie Vitamin D3 und Glutathion wurde auf ihre antioxidativen Eigenschaften untersucht. Diese Kombination kann mehrere gesundheitliche Vorteile bieten und einen alternativen nutrazeutischen Ansatz zur Bekämpfung von chronischem oxidativem Stress bieten, der mit altersbedingten Krankheiten verbunden ist .

Arzneimittelresorption und -stoffwechsel

NAC wurde von der EMA und der FDA für die Verwendung in experimentellen Modellen zugelassen, die die orale Arzneistoffresorption, den Stoffwechsel und die Bioverfügbarkeit vorhersagen. Dies unterstreicht seine Rolle bei der Verbesserung der Wirksamkeit von Arzneimitteln .

Hyperpolarisiertes NAC in der Zellpermeabilität

Hyperpolarisiertes NAC kann ohne aktiven Transport durch Zellmembranen permeabilisieren, wodurch die Beobachtung chemischer Reaktionen innerhalb der Lebensdauer dieser hyperpolarisierten 13C-Sonde ermöglicht wird .

Nahrungsergänzungsmittel und antioxidative Aktivität

Als Glutathionvorläufer weist NAC antioxidative und entzündungshemmende Eigenschaften auf. Es wird auch als Nahrungsergänzungsmittel in der menschlichen Ernährung angesehen .

Antibakterielle und entzündungshemmende Wirksamkeit

NAC wurde auf seine Wirksamkeit als intrakanaaler antibakterieller und/oder entzündungshemmender Wirkstoff untersucht. Systematische Übersichtsarbeiten haben die Evidenz zu seiner Wirksamkeit in diesen Rollen zusammengefasst .

Wirkmechanismus

Target of Action

N-Acetyl-L-cysteine-d3 (NAC), an acetylated derivative of the amino acid L-cysteine, primarily targets glutathione , a powerful antioxidant in the body . It is also known to act as a mucolytic agent , reducing the viscosity of mucus in the respiratory tract .

Mode of Action

NAC works by replenishing the body’s stores of glutathione, thereby helping to remove toxic substances . In the case of acetaminophen overdoses, a portion of the drug is metabolized by CYP2E1 to form the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The amount of NAPQI produced in an overdose saturates and depletes glutathione stores. The free NAPQI binds to proteins in hepatocytes, leading to cellular damage . NAC can also thin and loosen mucus, making it easier to cough out .

Biochemical Pathways

NAC plays a crucial role in the glutathione redox chemistry , which is a central part of metabolic chemistry and strongly influences various therapies . It forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product . NAC also affects neoplastic growth in preventative, pre-neoplastic, and treatment stages .

Pharmacokinetics

Following both single and multiple-dose administration, the plasma concentration of NAC increases rapidly, reaching a peak at approximately 1.0 h. The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is about 15.4-18.7 hours . The fraction of NAC excreted in urine in the 36 hours following administration is about 3.7-3.8% .

Result of Action

The administration of NAC results in a reduction in inflammation and enhancement in cell myelination and brain tropism . It also has antioxidant and anti-inflammatory properties , and it has been shown to affect neoplastic growth in preventative, pre-neoplastic, and treatment stages .

Action Environment

The bioavailability and action of NAC can be influenced by the environment. For instance, a study showed that NAC can permeabilize through cell membranes without active transport, and its chemical reactions with GSH can be observed within the lifetime of this hyperpolarized 13C probe . Another study demonstrated that NAC reaches the target and successfully crosses the blood-brain and intestinal barriers . The results of these studies suggest that the environment can influence the absorption, distribution, and efficacy of NAC.

Safety and Hazards

N-Acetyl-L-cysteine-d3 should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . If you have asthma or bleeding problems, your doctor may tell you to avoid NAC. You will likely be told to stop NAC 2 weeks before any elective surgery. If you’re pregnant or breastfeeding, you must check with a doctor before using NAC supplements .

Zukünftige Richtungen

N-acetylcysteine (NAC) has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages . Its remarkable antioxidant and anti-inflammatory capacity is the biochemical basis used to treat several diseases related to oxidative stress and inflammation . Pre-clinical studies imply that NAC could have more uses in supportive care and preventing human disease .

Relevant Papers

There are several relevant papers on N-Acetyl-L-cysteine-d3. Some of them discuss its role in treating various medical conditions, especially chronic diseases . Others focus on its potential use in decreasing cisplatin-induced nephrotoxicity , its effects on neurotransmission , and its role in curbing oxidative stress in hepatic lipid accumulation .

Biochemische Analyse

Biochemical Properties

N-Acetyl-L-cysteine-d3 plays a significant role in biochemical reactions. It acts as a precursor for the amino acid L-cysteine, which helps the body create and use protective antioxidants . It directly modifies the activity of several proteins through its reducing activity . NAC has been found to exhibit antioxidant, anti-infective, and anti-inflammatory activity in pre-clinical and clinical reports .

Cellular Effects

N-Acetyl-L-cysteine-d3 has various effects on different types of cells and cellular processes. It has been shown to prevent apoptosis in neuronal cells but induce apoptosis in smooth muscle cells . It also reduces inflammation and enhances cell myelination and brain tropism . NAC can support the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .

Molecular Mechanism

N-Acetyl-L-cysteine-d3 exerts its effects at the molecular level through several mechanisms. It serves as a substrate for microsomal glutathione transferase , and it inhibits the activation of NF-kB and neurokinin A production, resulting in a reduction in interleukin-6 production . NAC also preserves mitochondrial function by inhibiting excessive mitophagy and promoting mitochondria biogenesis to prevent ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Acetyl-L-cysteine-d3 has shown changes in its effects over time. NAC treatment improves glucose metabolism as dose- and time-dependent in HFD-induced diabetic mice . Moreover, NAC treatment was able to prevent HFD-induced NAFLD, as evidenced by less hepatic triglyceride accumulation and lipid droplet formation compared with that of mice in the HFD group .

Dosage Effects in Animal Models

The effects of N-Acetyl-L-cysteine-d3 vary with different dosages in animal models. Mice treated with a long-term low concentration (0.1 mM) of NAC had increased litter sizes at the ages of 7–10 months compared with age-matched controls without NAC treatment .

Metabolic Pathways

N-Acetyl-L-cysteine-d3 is involved in the regulation of the glutamatergic system. As a precursor of L-cysteine, which results in glutathione biosynthesis, NAC is an amino acid that is needed to produce glutathione, a powerful antioxidant in the human body .

Transport and Distribution

N-Acetyl-L-cysteine-d3 is transported and distributed within cells and tissues. The results show that the combination reaches the target and successfully crosses the blood–brain and intestinal barriers .

Subcellular Localization

It is known that NAC can act as a direct antioxidant, but more importantly, it provides the cysteine required for the production of glutathione, a powerful antioxidant produced in the body .

Eigenschaften

IUPAC Name |

(2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-OSIBIXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-11-5 | |

| Record name | (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)